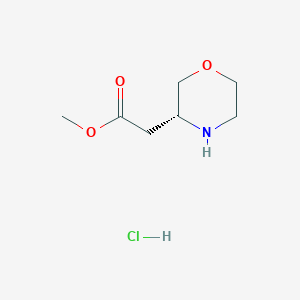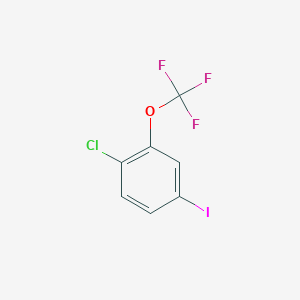![molecular formula C19H20BNO5 B6343798 4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane CAS No. 2724208-32-4](/img/structure/B6343798.png)
4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound with the molecular formula C20H22BNO7 . It is also known as “Carbonic acid, 4-nitrophenyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester” and "4-nitrophenyl (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl) carbonate" .
Synthesis Analysis
The synthesis of this compound typically requires organic chemistry synthesis techniques . The exact steps can be complex and may vary depending on the specific conditions and reagents used .Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis . It may have other potential applications, which would need to be determined based on specific research or experiments .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 399.2 , a predicted density of 1.25±0.1 g/cm3 , and a predicted boiling point of 542.8±50.0 °C .Safety and Hazards
When handling this compound, laboratory safety procedures should be followed . It may be irritating to the skin, eyes, and respiratory tract, so contact and inhalation should be avoided . It should be stored and handled in a way that avoids contact with oxidizing agents and strong acids to prevent dangerous reactions . If accidental exposure or inhalation causes discomfort, medical help should be sought immediately .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-nitrophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-18(2)19(3,4)26-20(25-18)15-9-5-13(6-10-15)17(22)14-7-11-16(12-8-14)21(23)24/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKYKLEOANBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6343730.png)







![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B6343787.png)
![Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide](/img/structure/B6343792.png)


